molecular formula C14H17N5O7 B560962 Adenosine 5'-succinate CAS No. 102029-71-0

Adenosine 5'-succinate

Cat. No.: B560962
CAS No.: 102029-71-0
M. Wt: 367.318
InChI Key: SOVSEJILHKLDOS-UISLRAPISA-N
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Description

Adenosine 5’-succinate is a compound closely related to adenosine monophosphate. It is known for its strong inhibitory properties against taste receptor activation caused by denatonium benzoate . This compound plays a significant role in various biochemical pathways, particularly in the metabolism of adenosine nucleotides and succinate.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 5’-succinate can be synthesized through enzymatic methods. One efficient approach involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts. This method allows for the conversion of nucleosides to nucleoside triphosphates in a one-pot process .

Industrial Production Methods: The industrial production of adenosine 5’-succinate typically involves the enzymatic cascade synthesis method. This method is modular and can be applied to a wide range of natural and modified nucleotide products. The process accesses nucleoside triphosphates directly from inexpensive nucleoside precursors, making it a cost-effective and efficient production method .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-succinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Requires succinate dehydrogenase and ubiquinone as reagents.

    Reduction: Utilizes adenosine-5’-phosphosulfate reductase as the enzyme.

    Substitution: Involves adenosine 5’-phosphosulfate kinase for phosphorylation reactions.

Major Products:

    Oxidation: Fumarate and reduced ubiquinone.

    Reduction: Sulfite.

    Substitution: 3’-phosphoadenosine 5’-phosphosulfate.

Comparison with Similar Compounds

Adenosine 5’-succinate can be compared with other similar compounds, such as:

Uniqueness: Adenosine 5’-succinate is unique due to its dual role in both adenosine and succinate metabolic pathways. Its ability to inhibit taste receptor activation and its involvement in various phosphorylation reactions make it distinct from other adenosine derivatives .

Properties

IUPAC Name

4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O7/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(24)10(23)6(26-14)3-25-8(22)2-1-7(20)21/h4-6,10-11,14,23-24H,1-3H2,(H,20,21)(H2,15,16,17)/t6-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVSEJILHKLDOS-UISLRAPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(=O)CCC(=O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)CCC(=O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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